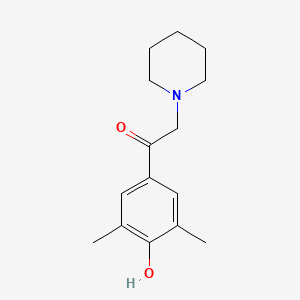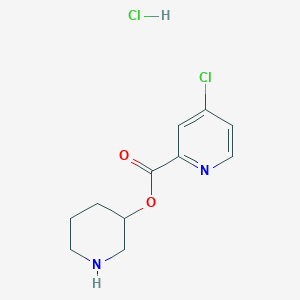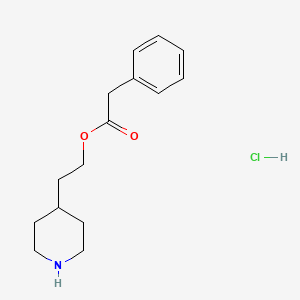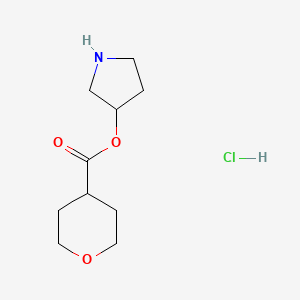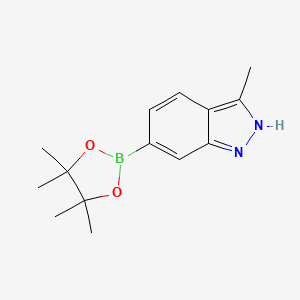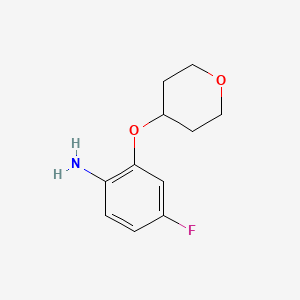
2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide
Vue d'ensemble
Description
The compound is a derivative of 4-Fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide” were not found, a method for synthesizing a related compound, 2-(4-fluorophenyl) thiophene, has been described . This involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Zhou et al. (2021) describes a synthetic method for a compound closely related to 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide. This compound was synthesized via multi-step nucleophilic substitution reactions and ester hydrolysis from commercially available precursors, yielding a total of 48.8% (Zhou et al., 2021).
Medicinal Chemistry and Pharmaceutical Research
- Pancrazzi et al. (2017) synthesized a compound, (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, through palladium-catalyzed oxidative cyclization-methoxycarbonylation. This heterocyclic derivative, related to this compound, offers insights into potential pharmaceutical applications (Pancrazzi et al., 2017).
- Haufe et al. (2002) conducted research on monofluorinated cyclopropanecarboxylates, which are structurally related to this compound. These compounds were synthesized and examined for potential applications, including pharmaceuticals (Haufe et al., 2002).
Imaging and Diagnostic Applications
- Lang et al. (1999) synthesized fluorinated derivatives of a compound for use in radiolabeling with fluorine-18. These compounds, closely related to this compound, were evaluated for their biological properties, suggesting potential applications in imaging and diagnostics (Lang et al., 1999).
Material Science and Polymer Chemistry
- Sun et al. (2016) investigated polyamides containing bis(diphenylamino)-fluorene units, using compounds structurally similar to this compound. This research highlights the potential of such compounds in material science, particularly for the development of polymers with unique electrochromic and fluorescent properties (Sun et al., 2016).
Antimicrobial and Antioxidant Studies
- Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which are structurally related to this compound. These compounds exhibited significant antimicrobial and antioxidant activities, indicating their potential application in these fields (Raghavendra et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 4-Chloro-2-fluorophenylboronic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-14(16-2)12(15)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIFCWBPAUFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
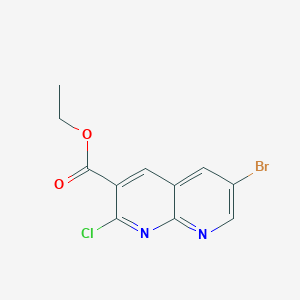
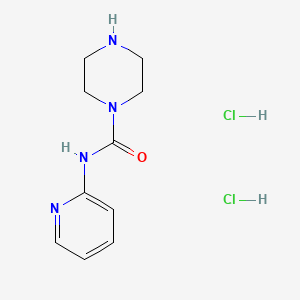
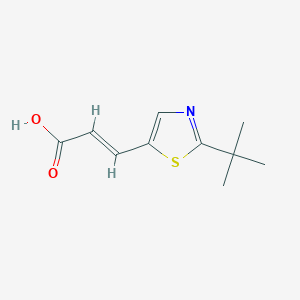


![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
